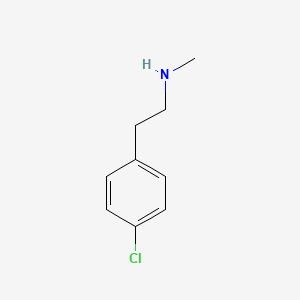

(2-氟-5-硝基苯基)肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of hydrazine derivatives, such as 1,2-bis(2,4,6-trinitrophenyl) hydrazine, involves the condensation of picryl chloride with hydrazine hydrate. This process is carried out at temperatures ranging from 30-50 degrees Celsius in a methanol solvent. The precursor picryl chloride is obtained from the reaction of picric acid with phosphorous oxychloride. This synthesis pathway is based on limited literature reports and provides a method for producing key precursors for high-performance energetic materials .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by spectroscopic methods such as infrared (IR) and proton nuclear magnetic resonance (1H NMR). These techniques allow for the identification of functional groups and the confirmation of the molecular framework. For instance, the synthesized 1,2-bis(2,4,6-trinitrophenyl) hydrazine was characterized using IR and 1H NMR to verify its structure . Additionally, the polymorphism observed in compounds like 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine indicates the presence of different molecular conformations in the solid state, which are stabilized by various hydrogen bonding patterns and pi-pi stacking interactions .

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, including photolysis in the presence of diethylamine. For example, fluorophenyl azides when photolyzed can produce hydrazines as major products. The reaction pathways can differ based on the substitution pattern on the phenyl ring, with ortho-fluoro singlet phenyl nitrene leading to azirine formation through ring closure . These reactions are significant as they provide insights into the reactivity and potential applications of hydrazine derivatives in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are crucial for their application in energetic materials. The synthesized 1,2-bis(2,4,6-trinitrophenyl) hydrazine, for example, has been evaluated for its energetic properties. Theoretical computations indicate that it has superior performance compared to other energetic compounds like tetranitrodibenzo tetraazapentalene (TACOT) and hexanitrostilbene (HNS) in terms of the velocity of detonation. These properties are essential for the design and development of high-performance materials for various applications .

科学研究应用

合成和传感应用

吡唑啉和缩醛衍生物的合成:研究表明使用(2-氟-5-硝基苯基)肼合成吡唑啉和缩醛衍生物。当这种化合物与含有强电子吸引取代基的1,3-二羰基化合物反应时,会形成稳定的中间体,有助于合成吡唑或其线性互变异构体,突显了它在合成杂环化合物中的重要性 (Zelenin et al., 2002)。

用于检测肼的荧光探针:开发用于在生物和环境样品中检测肼的荧光探针是(2-氟-5-硝基苯基)肼衍生物的一个重要应用领域。研究集中在设计能够通过分子内电荷转移途径特异性感知肼的比例荧光探针上,应用范围从环境水系统到HeLa细胞和斑马鱼的荧光成像。这些探针具有低细胞毒性、高选择性和灵敏度,使它们成为监测肼水平的宝贵工具,因为肼具有很高的毒性和环境影响 (Zhu et al., 2019)。

抗氧化和抗癌活性

缩醛衍生物的抗氧化活性:从(2-氟-5-硝基苯基)肼合成的一系列对硝基苯基缩醛衍生物已被研究其抗氧化活性。这些化合物显示出显著的自由基清除活性、金属螯合活性和总抗氧化活性,展示了它们作为有效抗氧化剂的潜力 (Yorur-Goreci et al., 2014)。

通过分子对接的抗癌活性:从(2-氟-5-硝基苯基)肼合成的新吡啶酮衍生物的研究显示出潜在的抗癌活性。通过分子对接研究评估了这些化合物,表明它们能够与与癌症相关的关键生物靶标相互作用。该研究突出了该化合物在开发新型抗癌药物中的作用 (Mehvish & Kumar, 2022)。

环境传感和成像

在活细胞中的检测和成像:基于(2-氟-5-硝基苯基)肼衍生物的新型荧光探针已被创建,用于在活细胞中对肼进行敏感检测和成像。这些探针具有高选择性和灵敏度,有助于监测生物系统中的肼水平,从而有助于了解其对生物的影响和潜在毒性 (Chen et al., 2017)。

用于体内生物成像的近红外荧光:开发用于检测肼的近红外(NIR)荧光探针将(2-氟-5-硝基苯基)肼衍生物的应用扩展到体外和体内生物成像。这些探针具有快速和敏感的检测能力,适用于监测活体动物和各种组织中的肼暴露,从而为环境和健康相关研究提供了强大的工具 (Zhang et al., 2015)。

安全和危害

While specific safety and hazard information for “(2-Fluoro-5-nitrophenyl)hydrazine” is not available, compounds of similar structure can be hazardous. For instance, nitrophenylhydrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including flammability, skin irritation, eye irritation, and respiratory irritation .

属性

IUPAC Name |

(2-fluoro-5-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHNVJCVEVNNBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551191 |

Source

|

| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-5-nitrophenyl)hydrazine | |

CAS RN |

106133-89-5 |

Source

|

| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)